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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichloropyridin-3-ol, a chlorinated pyridinol derivative of interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental spectroscopic data for

this specific compound, this document presents a detailed analysis based on predicted values

and data from the closely related compound, 2,6-dichloropyridine. This guide is intended to

support researchers in the identification, characterization, and quality control of 2,6-
Dichloropyridin-3-ol and its analogues.

Molecular Structure and Properties
2,6-Dichloropyridin-3-ol has the chemical formula C₅H₃Cl₂NO and a molecular weight of

approximately 163.99 g/mol [1]. The presence of two chlorine atoms and a hydroxyl group on

the pyridine ring significantly influences its electronic and spectroscopic properties.

Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for 2,6-
Dichloropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below. Chemical shifts are
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referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 2,6-Dichloropyridin-3-ol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.1 - 7.3 Doublet (d) ~8-9

H-5 6.8 - 7.0 Doublet (d) ~8-9

OH 5.0 - 6.0 Broad Singlet (br s) -

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data for 2,6-Dichloropyridin-3-ol

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~148

C-3 ~150

C-4 ~120

C-5 ~115

C-6 ~145

Note: These are estimated chemical shifts. Actual values can vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2,6-Dichloropyridin-3-ol are listed below.

Table 3: Predicted IR Absorption Bands for 2,6-Dichloropyridin-3-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad O-H stretch (hydroxyl group)

3000-3100 Medium C-H stretch (aromatic)

1550-1600 Strong
C=C and C=N stretching

(pyridine ring)

1200-1300 Strong C-O stretch (hydroxyl group)

700-800 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The predicted mass spectrum of 2,6-Dichloropyridin-3-ol would exhibit a

characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,6-Dichloropyridin-3-ol

m/z Relative Intensity Assignment

163 100% [M]⁺ (with ³⁵Cl, ³⁵Cl)

165 ~65% [M+2]⁺ (with ³⁵Cl, ³⁷Cl)

167 ~10% [M+4]⁺ (with ³⁷Cl, ³⁷Cl)

Note: The relative intensities of the isotopic peaks are approximate.

Experimental Protocols
The following are general protocols for acquiring spectroscopic data for a solid organic

compound like 2,6-Dichloropyridin-3-ol.

NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,
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CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of

scans and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and

perform baseline correction. Integrate the peaks in the ¹H spectrum and reference both

spectra to the solvent signal or an internal standard.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the

empty crystal has been recorded.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization
- EI)

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct

insertion probe or dissolution in a volatile solvent for injection via a gas chromatograph (GC-

MS) can be used.
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Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using spectroscopic methods.
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A generalized workflow for spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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